![molecular formula C19H19NO3S2 B14008555 2-[(Morpholin-4-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione CAS No. 72087-94-6](/img/structure/B14008555.png)
2-[(Morpholin-4-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-PROPANEDIONE,2-(4-MORPHOLINYLDITHIO)-1,3-DIPHENYL- is a complex organic compound that features a morpholine ring and dithio functionality. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-PROPANEDIONE,2-(4-MORPHOLINYLDITHIO)-1,3-DIPHENYL- typically involves multi-step organic reactions. A common approach might include:
Formation of the 1,3-diphenylpropanedione backbone: This can be achieved through a Claisen condensation reaction between acetophenone and ethyl acetate.
Introduction of the dithio group: This step might involve the reaction of the diketone with a sulfurizing agent such as Lawesson’s reagent.
Attachment of the morpholine ring: This could be done through nucleophilic substitution reactions where the morpholine ring is introduced to the dithio group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1,3-PROPANEDIONE,2-(4-MORPHOLINYLDITHIO)-1,3-DIPHENYL- can undergo various chemical reactions, including:
Oxidation: The dithio group can be oxidized to form sulfoxides or sulfones.
Reduction: The diketone can be reduced to form diols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving strong nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce diols.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3-PROPANEDIONE,2-(4-MORPHOLINYLDITHIO)-1,3-DIPHENYL- would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The dithio group could play a role in redox reactions, while the morpholine ring might influence binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenylpropanedione: Lacks the dithio and morpholine functionalities.
2-(4-Morpholinylthio)-1,3-diphenylpropanedione: Similar but with a thio instead of a dithio group.
1,3-Diphenyl-2-thioxopropanone: Contains a thioxo group instead of a dithio group.
Uniqueness
1,3-PROPANEDIONE,2-(4-MORPHOLINYLDITHIO)-1,3-DIPHENYL- is unique due to the presence of both the dithio group and the morpholine ring, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
72087-94-6 |
|---|---|
Fórmula molecular |
C19H19NO3S2 |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
2-(morpholin-4-yldisulfanyl)-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C19H19NO3S2/c21-17(15-7-3-1-4-8-15)19(18(22)16-9-5-2-6-10-16)24-25-20-11-13-23-14-12-20/h1-10,19H,11-14H2 |
Clave InChI |
SEIXQYCSRZAUBQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1SSC(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



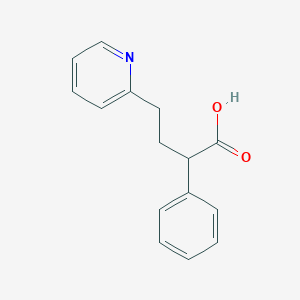
![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)

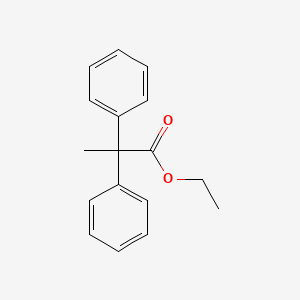
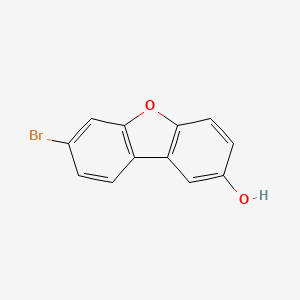
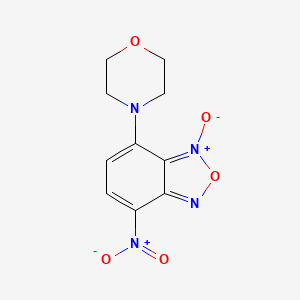
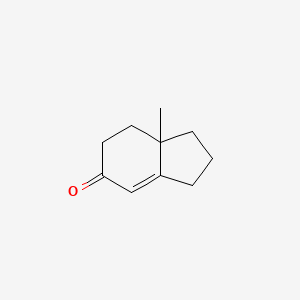
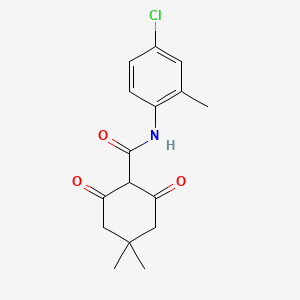



![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14008551.png)
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14008557.png)
